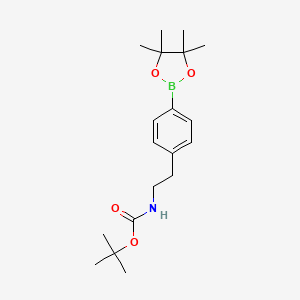

叔丁基 2-(氨甲基)-4-甲氧基吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

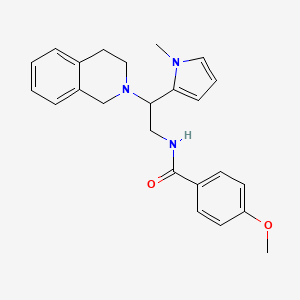

The compound "Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate" is a chemical entity that can be associated with various research areas, including the synthesis of pharmaceutical intermediates, chiral auxiliaries, and organic synthesis methodologies. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and methodologies that can be extrapolated to understand the synthesis, structure, and properties of "Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate".

Synthesis Analysis

The synthesis of related compounds often involves the use of chiral starting materials or intermediates, as seen in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is a key intermediate of a Rho–Kinase inhibitor . Similarly, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine demonstrates the use of chiral auxiliaries in the synthesis of complex molecules . These methodologies could potentially be adapted for the synthesis of "Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate" by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds can be determined using spectroscopic methods and X-ray crystallography. For instance, the crystal and molecular structure of a synthesized Schiff base compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . The title compound, (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, was found to have a five-membered pyrrolidine ring adopting an envelope conformation . These analyses provide a foundation for predicting the molecular structure of "Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate".

Chemical Reactions Analysis

The reactivity of tert-butyl esters in chemical reactions can be quite versatile. For example, the reaction of tert-butyl esters with singlet oxygen can yield peroxidic intermediates that can undergo coupling with nucleophiles to yield substituted pyrroles . N-tert-butanesulfinyl imines are also highlighted as versatile intermediates for the asymmetric synthesis of amines . These insights into the reactivity of tert-butyl esters and related functional groups can help in understanding the chemical reactions that "Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and structural characterization. For instance, the stability of N-tert.-butoxycarbonyl-aminomethylphenoxyacetic acid under various conditions suggests that tert-butyl esters can be stable under acidic conditions but cleavable under certain reductive conditions . The thermal and DFT analyses of synthesized compounds provide additional information on their stability and electronic properties . These properties are important for understanding the behavior of "Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate" in different environments and reactions.

科学研究应用

复杂分子的合成

叔丁基 2-(氨甲基)-4-甲氧基吡咯烷-1-羧酸酯是合成复杂有机分子的关键中间体。例如,它用于合成叔丁基 (4R)-4-(甲氧甲基氨基羰基)-2,2-二甲基噻唑烷-3-羧酸酯,这是生物素的重要中间体,生物素是一种水溶性维生素,在脂肪酸、糖和 α-氨基酸的生物合成中碳的催化固定代谢循环中至关重要 (Qin 等人,2014)。该化合物是从 L-胱氨酸通过多步过程合成的,包括丙酮化、Boc 保护和 N-甲氧基-N-甲基酰胺化,展示了此类中间体在有机合成中的化学多功能性和重要性。

药物化合物的中间体

该化合物还在制备各种生物活性化合物的中间体中发挥作用。例如,叔丁基 5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧苯基)氨基甲酸酯是合成奥希替尼 (AZD9291) 的重要中间体,奥希替尼是一种用于特定癌症治疗的药物。建立了这种中间体的快速合成方法,突出了该化合物在药物研究和开发中的效用 (Zhao 等人,2017)。

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDVNHOTDTUUJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)

![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide](/img/structure/B3016790.png)

![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016791.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B3016793.png)

![4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3016802.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3016803.png)

![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B3016805.png)

![2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3016807.png)

![N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3016809.png)